molecular formula C11H14FN3O4 B15177036 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine CAS No. 95740-16-2

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine

Cat. No.: B15177036
CAS No.: 95740-16-2
M. Wt: 271.24 g/mol
InChI Key: JGMINUKHOITSQF-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and a vinyl group. These modifications enhance its stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine typically involves multiple steps:

    Glycosylation: The arabinofuranosyl moiety is attached to the cytosine base through a glycosylation reaction. This step often requires the use of a protected sugar derivative and a suitable catalyst.

    Vinylation: The vinyl group is introduced through a vinylation reaction, which can be facilitated by using vinyl halides and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated nucleoside derivatives.

    Substitution: Formation of substituted nucleoside analogs.

Scientific Research Applications

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine involves its incorporation into nucleic acids. The fluorine atom enhances its stability, while the vinyl group allows for additional interactions with biological targets. This compound can inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the replication machinery .

Comparison with Similar Compounds

Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is unique due to the presence of both the fluorine atom and the vinyl group. These modifications enhance its biological activity and stability, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

95740-16-2

Molecular Formula

C11H14FN3O4

Molecular Weight

271.24 g/mol

IUPAC Name

4-amino-5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H14FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h2-3,6-8,10,16-17H,1,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1

InChI Key

JGMINUKHOITSQF-IBCQBUCCSA-N

Isomeric SMILES

C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.